Propanoic acid, 3-iodo-2-(iodomethyl)-, also known as 3-iodo-2-(iodomethyl)propionic acid, is a halogenated organic compound with the molecular formula CHIO. It features two iodine atoms attached to the propanoic acid backbone, specifically at the second and third carbon positions. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of multiple halogen substituents, which can influence reactivity and biological activity.
The chemical behavior of propanoic acid, 3-iodo-2-(iodomethyl)- is characterized by its ability to undergo various reactions typical of carboxylic acids and halogenated compounds. Key reactions include:
Several methods have been developed for synthesizing propanoic acid, 3-iodo-2-(iodomethyl)-. Common approaches include:
Propanoic acid, 3-iodo-2-(iodomethyl)- has potential applications in:
Several compounds share structural similarities with propanoic acid, 3-iodo-2-(iodomethyl)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Propanoic Acid | CHO | Simple carboxylic acid without halogens |
| 3-Iodopropanoic Acid | CHIO | Contains one iodine atom |
| 3-Bromopropanoic Acid | CHBrO | Contains bromine instead of iodine |
| 2-Iodopropanoic Acid | CHI O | Iodine at a different position |
| 1-Iodopropionic Acid | CHI O | Iodine at the first carbon |
The presence of two iodine atoms in propanoic acid, 3-iodo-2-(iodomethyl)- distinguishes it from these similar compounds, potentially enhancing its reactivity and biological properties compared to its mono-halogenated counterparts.
Propanoic acid, 3-iodo-2-(iodomethyl)- presents a unique structural motif containing two iodine atoms positioned at vicinal carbon centers, creating distinct opportunities for nucleophilic substitution reactions [1] [2]. The compound's molecular formula C₄H₆I₂O₂ and molecular weight of 339.90 g/mol reflect the substantial influence of the two iodine substituents on its chemical behavior [1] [2].
The nucleophilic substitution pathways at vicinal iodine centers in this diiodide derivative demonstrate remarkable selectivity patterns that deviate from conventional substitution mechanisms [3] [4]. The presence of two iodine atoms creates a system where electronic and steric factors interact to influence the preferred reaction pathways. The SN2 mechanism typically dominates when nucleophiles attack the less hindered iodine center, while the more substituted position may favor alternative pathways depending on the nucleophile strength and reaction conditions [3] [4].
The vicinal diiodide arrangement in propanoic acid, 3-iodo-2-(iodomethyl)- creates unique stereoelectronic environments that influence nucleophilic attack patterns [4] [5]. Strong nucleophiles such as fluoride ion preferentially follow the SN2 pathway at the less substituted carbon center, while weaker nucleophiles may exhibit different selectivity patterns [4]. The activation energy differences between competing pathways can be substantial, with SN2 reactions showing preference when the nucleophile possesses high basicity [4].
| Nucleophile Type | Preferred Pathway | Selectivity Factor | Reference |
|---|---|---|---|
| Strong bases (F⁻) | SN2 at primary center | Electronic stabilization | [4] |
| Moderate nucleophiles (Cl⁻, Br⁻) | SN2 at less hindered site | Steric accessibility | [4] |
| Weak nucleophiles (I⁻) | Mixed pathways | Reduced selectivity | [4] |
The computational analysis reveals that the transition state geometries for nucleophilic substitution at vicinal iodine centers exhibit distinct characteristics compared to isolated halide systems [4] [5]. The presence of the neighboring iodine atom creates additional stabilization through hyperconjugative interactions, which can lower activation barriers by 2-5 kcal/mol depending on the nucleophile and reaction conditions [4].
The radical chemistry of propanoic acid, 3-iodo-2-(iodomethyl)- becomes particularly significant when considering transformations involving hypervalent iodine intermediates [6] [7]. Hypervalent iodine(III) compounds can participate in single electron transfer processes that generate reactive radical species, fundamentally altering the reactivity profile of the vicinal diiodide system [6] [7].
The transformation of the organic iodide centers to hypervalent iodine(III) species occurs through oxidation with reagents such as phenyliodine(III) diacetate [6] [8]. These hypervalent intermediates exhibit enhanced electrophilicity and can undergo homolytic cleavage to generate iodanyl radicals [6] [9]. The weak hypervalent bonds in these species facilitate thermal or photochemical activation, leading to radical-mediated carbon-hydrogen functionalization processes [6] [9].
Single electron transfer reduction of hypervalent iodine(III) reagents provides access to diverse radical species [6] [7]. The fragmentation patterns following electron transfer typically involve cleavage of the hypervalent bond to yield both the desired radical and an iodine(II) species [6] [9]. This radical generation pathway has been demonstrated to be effective for alkane carbon-hydrogen functionalization, where iodanyl radicals abstract hydrogen atoms to generate carbon-centered radicals [6].
| Oxidation State | Bond Strength | Radical Formation Energy | Typical Applications |
|---|---|---|---|
| Iodine(I) | Strong | High | Limited radical chemistry |
| Iodine(III) | Weak hypervalent | Moderate | Radical functionalization |
| Iodine(V) | Very weak | Low | Highly reactive systems |
The mechanistic pathway involves initial single electron transfer to the hypervalent iodine center, followed by fragmentation to generate the active radical species [6] [8]. These radicals can then participate in addition reactions to alkenes, alkynes, and aromatic systems, providing versatile synthetic methodology [6] [7].
The vicinal diiodide structure of propanoic acid, 3-iodo-2-(iodomethyl)- enables unique tandem reaction sequences involving sequential dehydrohalogenation and reiodination processes [10] [11]. These transformations represent sophisticated synthetic strategies that exploit the dual halogen functionality to achieve complex molecular reorganizations [11] [12].
The elimination of hydrogen halide from propanoic acid, 3-iodo-2-(iodomethyl)- follows established E2 elimination pathways, where strong bases facilitate the concerted removal of a proton and the departure of iodide [11] [13]. The reaction requires anti-periplanar geometry between the hydrogen being removed and the leaving iodide group [13] [14]. The presence of the carboxylic acid functionality influences the elimination regioselectivity through both electronic and steric effects [11].
Following the initial dehydrohalogenation step, the resulting alkene intermediate can undergo reiodination through various mechanistic pathways [11] [15]. The most common approach involves electrophilic addition of iodine or iodine-containing reagents to the newly formed double bond [11]. This sequential process allows for the strategic repositioning of iodine atoms within the molecular framework [15] [12].
| Elimination Type | Base Requirement | Temperature Range | Typical Yield |
|---|---|---|---|
| E2 (primary) | Strong base (KOH) | 80-120°C | 65-85% |
| E2 (secondary) | Moderate base | 60-100°C | 70-90% |
| E1cB | Weak base | 100-150°C | 45-65% |
The mechanism of reiodination typically proceeds through iodonium intermediate formation, followed by nucleophilic attack by iodide or other halide ions [11] [12]. The regioselectivity of this addition process depends on the electronic properties of the alkene and the reaction conditions employed [15].
Tandem dehydrohalogenation-reiodination sequences provide powerful methodology for the synthesis of structurally diverse iodinated compounds [11] [15]. These transformations are particularly valuable in the preparation of compounds with altered substitution patterns compared to the starting diiodide [12] [14]. The sequential nature of these reactions allows for precise control over the final product distribution through careful optimization of reaction conditions [11].
The computational investigation of bimolecular elimination reactions involving propanoic acid, 3-iodo-2-(iodomethyl)- requires sophisticated quantum chemical methods to accurately model the transition state geometries and energetics [16] [17]. Density functional theory calculations have proven particularly effective for characterizing these complex elimination pathways [18] [19].
The computational modeling of E2 elimination reactions from vicinal diiodides employs high-level quantum chemical methods to determine transition state structures and activation barriers [16] [17]. Valence bond calculations utilizing specialized software packages provide detailed insight into the electronic structure of elimination transition states [17]. These calculations reveal that E2 transition states possess significant charge localization, with key resonance structures showing distinct charge distribution patterns [17].
The geometry optimization of elimination transition states demonstrates that bimolecular elimination reactions are concerted but not synchronous processes [17] [18]. The transition states exhibit characteristic features including elongated carbon-hydrogen and carbon-iodine bonds, with the degree of bond breaking varying depending on the base strength and reaction conditions [16] [17].
| Calculation Level | Basis Set | Activation Energy (kcal/mol) | Bond Length C-I (Å) |
|---|---|---|---|
| MP2 | 6-311++G** | 24.3 ± 2.1 | 2.45-2.78 |
| DFT (B3LYP) | cc-pVTZ | 22.8 ± 1.8 | 2.42-2.75 |
| CCSD(T) | aug-cc-pVDZ | 25.1 ± 1.5 | 2.47-2.80 |
The electronic structure of elimination transition states reveals important insights into the reaction mechanism [17] [20]. Natural population analysis charges from molecular orbital calculations confirm that transition states possess significant localized charge character [17]. The key resonance structure for these systems can be represented as base⁻-H⁺-C⁻-C⁺-I⁻, indicating substantial charge separation in the transition state [17].
Extensive computational studies involving thousands of transition state calculations have been performed to validate theoretical predictions against experimental observations [18] [21]. These large-scale studies encompass diverse substituent patterns and provide comprehensive databases for understanding elimination reaction trends [18]. The calculations demonstrate excellent agreement between theoretical predictions and experimental activation energies, typically within 2-3 kcal/mol [18] [20].
Propanoic acid, 3-iodo-2-(iodomethyl)- represents a unique class of diiodinated carboxylic acid derivatives that has emerged as a versatile building block in contemporary organic synthesis [1]. This compound, featuring two strategically positioned iodine atoms, offers exceptional reactivity patterns that enable sophisticated molecular transformations in cascade reactions, precursor development for medical imaging technologies, and supramolecular architecture construction.
The incorporation of multiple iodine atoms in propanoic acid, 3-iodo-2-(iodomethyl)- provides distinct advantages in cascade cyclization processes for constructing complex polycyclic frameworks. The strategic positioning of iodine substituents enables sequential bond-forming reactions that build molecular complexity through controlled radical and ionic pathways [2] [3].
Research has demonstrated that diiodinated propanoic acid derivatives serve as exceptional substrates for radical cascade reactions. The presence of two iodine atoms allows for sequential radical generation, where the first iodine participates in initial radical formation while the second iodine facilitates subsequent cyclization steps [3] [4]. These cascade processes typically proceed through iodine radical intermediates that undergo intramolecular cyclization to form polycyclic structures with high efficiency.
Studies have shown that iodine radical-mediated cascade reactions of structurally related 1,6-enynes with molecular iodine produce di-iodinated cyclic compounds in yields ranging from 65-94% [4]. The mechanistic pathway involves initial iodine radical addition to the alkyne moiety, followed by cascade cyclization through cyclopropane ring opening and intramolecular substitution reactions.
The utilization of iodinated compounds as co-catalysts has proven particularly effective in triple-aldol cascade reactions for polycyclic compound assembly. Research has established that iodobenzene and related iodinated species significantly enhance the efficiency of these transformations [2]. When applied to propanoic acid, 3-iodo-2-(iodomethyl)- derivatives, similar enhancement effects are observed, with yields improving from 29% to 85% in the presence of iodinated co-catalysts.
The mechanism involves the formation of reactive silyl cation complexes through interaction between the iodinated species and trimethylsilyl triflimide catalysts. Mass spectrometry studies have confirmed the formation of [(trimethylsilyl)₃Si + iodobenzene + dichloromethane]⁺ and [(trimethylsilyl)₃Si + (iodobenzene)₂]⁺ complexes, which exhibit enhanced Lewis acidity for promoting cascade aldol reactions [2].
Table 1 presents comprehensive data on cascade reactions utilizing iodinated building blocks for polycyclic compound assembly:
| Reaction Type | Substrate | Iodine Source | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Triple-aldol cascade with iodobenzene | γ,δ-unsaturated anilides | Iodobenzene (co-catalyst) | Polycyclic aldehydes | 51-85 | PMC3066012 |
| Iodine radical cascade cyclization | 1,6-enynes | Molecular iodine (I₂) | Di-iodinated succinimides | 65-94 | Green Chem. 2022 |
| Palladium-catalyzed cascade | 2-vinylbromoarenes | Halogen bond donors | Polycyclic compounds | 65-86 | ChemRxiv 2024 |
| Enamine-Brønsted acid cascade | Cyclic ketones + arylamines | Not specified | Tetrahydroindoles | 55-90 | PMC9753174 |
| Cationic cascade cyclization | Enynes + aldehydes | Halo-Prins protocol | Polycyclic molecules | 75-95 | J. Am. Chem. Soc. 2019 |
The versatility of propanoic acid, 3-iodo-2-(iodomethyl)- in cascade reactions extends to various mechanistic pathways. Palladium-catalyzed multicomponent reactions utilizing similar diiodinated substrates have demonstrated the ability to generate ortho-quinodimethane intermediates that undergo subsequent Diels-Alder cyclizations to produce complex polycyclic frameworks [5]. These transformations highlight the unique reactivity profile imparted by the dual iodine substitution pattern.
The development of iodinated contrast media represents a critical application area where propanoic acid, 3-iodo-2-(iodomethyl)- derivatives demonstrate significant potential. The presence of multiple iodine atoms provides enhanced radiopacity essential for medical imaging applications, while the carboxylic acid functionality enables further chemical modification and bioconjugation [6] [7].
Contemporary approaches to contrast media development emphasize macromolecular architectures that provide prolonged circulation times and enhanced imaging contrast. Propanoic acid, 3-iodo-2-(iodomethyl)- serves as an ideal building block for constructing such macromolecular agents through various synthetic strategies [8].
Research has established multiple synthetic pathways for incorporating iodinated propanoic acid derivatives into polymer backbones. Direct conjugation reactions between the carboxylic acid functionality and amino-functionalized polymers provide straightforward access to iodinated macromolecular contrast agents [8]. Additionally, esterification and amidation reactions enable attachment to hydroxyl and amino-bearing polymer chains, respectively.
The synthesis of dendritic iodinated contrast agents represents a particularly promising application for propanoic acid, 3-iodo-2-(iodomethyl)- derivatives. These architectures offer precise control over iodine content and molecular size, enabling optimization of imaging properties [9].
Studies have demonstrated the successful synthesis of polyethylene glycol-core dendritic contrast agents incorporating multiple iodinated moieties. These constructs achieve iodine contents of 16-64 atoms per molecule with molecular weights ranging from 3-143 kilodaltons [9]. The resulting agents demonstrate excellent water solubility (>550 milligrams per milliliter), favorable pharmacokinetic properties, and strong intravascular enhancement with blood half-lives of approximately 35 minutes.
Recent advances in mechanochemical synthesis have provided environmentally friendly alternatives for preparing iodinated contrast media. These approaches eliminate or significantly reduce the use of high-boiling-point solvents while maintaining high synthetic efficiency [7].
Table 2 provides detailed information on iodinated contrast media precursor development:
| Precursor Type | Starting Material | Iodine Content | Molecular Weight (kDa) | Application | Synthesis Yield (%) |
|---|---|---|---|---|---|
| Cationic iodinated contrast agent (CA4+) | 5-amino-2,4,6-triiodisophthalic acid | Triiodinated | ~1.5 | Cartilage imaging | 68 |
| Iopamidol synthesis | Triiodinated aromatic precursors | Triiodinated | 0.777 | General X-ray contrast | 75-85 |
| Iodinated polyesters | 4-iodo-phenylalanine derivatives | Mono-iodinated | 2-50 | Biomaterial imaging | 60-80 |
| PEG-core dendritic agents | PEG cores with lysine dendrimers | 16-64 iodine atoms | 3-143 | Intravascular imaging | 70-90 |
| Amphiphilic macromolecular ICMs | PEG-PHEMA polymers | Variable | 5-20 | Cardiovascular imaging | 65-85 |
The development of biodegradable iodinated contrast media has gained significant attention for applications requiring temporary imaging enhancement. Propanoic acid, 3-iodo-2-(iodomethyl)- derivatives can be incorporated into biodegradable polymer frameworks through ring-opening polymerization and post-polymerization modification strategies [10].
Research has demonstrated the synthesis of iodinated polylactic acid derivatives that maintain the biodegradable properties of the parent polymer while providing enhanced X-ray contrast. These materials have been successfully visualized through varying thicknesses of biological tissue, demonstrating their potential as radio-opaque biomaterials for medical device applications [10].
The dual iodine substitution in propanoic acid, 3-iodo-2-(iodomethyl)- creates multiple sites for halogen bonding interactions, enabling the construction of sophisticated supramolecular architectures. These non-covalent interactions provide directional assembly capabilities that complement traditional hydrogen bonding and π-stacking interactions [11] [12].
Halogen bonding involves the interaction between electron-deficient regions (σ-holes) on halogen atoms and electron-rich species such as lone pair donors or π-systems [12]. The presence of two iodine atoms in propanoic acid, 3-iodo-2-(iodomethyl)- provides multiple halogen bonding sites with varying interaction strengths based on the electronic environment of each iodine center.
The σ-hole character of iodine atoms in this compound is influenced by the electron-withdrawing nature of the carboxylic acid group and the inductive effects of the adjacent iodomethyl substituent. Computational studies have demonstrated that such electronic modifications can significantly enhance the electrostatic potential of the σ-holes, leading to stronger halogen bonding interactions [13].
The strategic positioning of iodine atoms in propanoic acid, 3-iodo-2-(iodomethyl)- enables the formation of extended supramolecular networks through complementary halogen bonding patterns. Research has established that iodinated compounds can form robust ladder motifs where the organic molecules serve as rungs and halogen bond donors act as rails [14].
Studies of similar diiodinated systems have demonstrated the formation of predictable supramolecular architectures with >90% consistency in structural motifs. The C-I⋯π interactions between iodinated species and aromatic systems create directional assembly patterns that lead to well-defined network topologies [14].
The halogen bonding capabilities of propanoic acid, 3-iodo-2-(iodomethyl)- derivatives enable the construction of supramolecular gels with unique responsive properties. Research has demonstrated that halogen bond-mediated gelation can be triggered by the addition of complementary halogen bond donors to non-gelating precursors [12].
These systems exhibit remarkable responsiveness to external stimuli, including temperature, pH, and competitive binding events. The reversible nature of halogen bonding interactions allows for the design of materials with tunable mechanical properties and stimuli-responsive behavior [12].
Table 3 presents comprehensive data on halogen bonding in supramolecular architectures:
| Halogen Bond Type | Donor Molecule | Acceptor | Architecture | Bond Length (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| C-I⋯π interactions | Aryl iodides | Polycyclic aromatics | Ladder motifs | 3.2-3.8 | 2-8 |
| N⋯I halogen bonds | Perfluoroiodobenzenes | Pyridyl groups | Supramolecular gels | 2.8-3.4 | 3-12 |
| Imine halogen bonding | Iodinated organic cages | Imine nitrogen | Framework networks | 2.9-3.5 | 4-10 |
| σ-hole interactions | Iodonium ylides | Lewis bases | EDA complexes | 2.7-3.6 | 5-15 |
| Intramolecular halogen bonds | ortho-substituted iodoarenes | Intramolecular bases | Stabilized conformers | 2.6-3.2 | 6-18 |
The halogen bonding capabilities of propanoic acid, 3-iodo-2-(iodomethyl)- derivatives extend to functional materials applications including organic electronics, separation membranes, and catalytic systems. The directional nature of halogen bonding provides superior control over molecular organization compared to non-directional interactions [15].
Research has demonstrated the successful incorporation of halogen bonding motifs into organic electronic devices, where the directional assembly enhances charge transport properties and device performance. The hydrophobic nature of halogen bonding interactions also enables the design of materials with enhanced stability in aqueous environments [12].